molecular formula C22H18 B14338638 9-(2-Phenylethyl)phenanthrene CAS No. 106032-13-7

9-(2-Phenylethyl)phenanthrene

Cat. No.: B14338638
CAS No.: 106032-13-7
M. Wt: 282.4 g/mol
InChI Key: GTQSXFXNEZCADN-UHFFFAOYSA-N
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Description

9-(2-Phenylethyl)phenanthrene is a polycyclic aromatic hydrocarbon (PAH) that consists of a phenanthrene core with a 2-phenylethyl substituent at the 9-position. This compound is part of a larger class of aromatic hydrocarbons known for their stability and unique chemical properties, making them valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2-Phenylethyl)phenanthrene typically involves the functionalization of phenanthrene derivatives. One common method is the palladium-catalyzed reaction using aryl iodides, ortho-bromobenzoyl chlorides, and norbornadiene in a one-pot reaction. This process involves ortho-C–H activation, decarbonylation, and a retro-Diels–Alder process . Another method includes the regioselective functionalization of 9-hydroxyphenanthrene, which can be derived from phenanthrene, the second most abundant polycyclic aromatic hydrocarbon in coal tar .

Industrial Production Methods

Industrial production of this compound often involves large-scale preparation of phenanthrene derivatives from coal tar. The process includes purification of technical phenanthrene, followed by specific functionalization reactions to introduce the 2-phenylethyl group at the 9-position .

Chemical Reactions Analysis

Types of Reactions

9-(2-Phenylethyl)phenanthrene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromic acid is commonly used for oxidation reactions.

    Reduction: Hydrogen gas and Raney nickel are typical reagents for reduction.

    Substitution: Bromine is used for electrophilic halogenation.

Major Products

    Oxidation: Phenanthrenequinone

    Reduction: 9,10-Dihydrophenanthrene

    Substitution: 9-Bromophenanthrene

Scientific Research Applications

9-(2-Phenylethyl)phenanthrene has diverse applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-(2-Phenylethyl)phenanthrene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other phenanthrene derivatives

Properties

CAS No.

106032-13-7

Molecular Formula

C22H18

Molecular Weight

282.4 g/mol

IUPAC Name

9-(2-phenylethyl)phenanthrene

InChI

InChI=1S/C22H18/c1-2-8-17(9-3-1)14-15-19-16-18-10-4-5-11-20(18)22-13-7-6-12-21(19)22/h1-13,16H,14-15H2

InChI Key

GTQSXFXNEZCADN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC2=CC3=CC=CC=C3C4=CC=CC=C42

Origin of Product

United States

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